

# Chemical structure and properties of Glafenine hydrochloride

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Compound of Interest

Compound Name: Glafenine hydrochloride

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# Glafenine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanisms of action of **Glafenine hydrochloride**. It includes summaries of quantitative data, detailed methodologies for key experimental procedures, and visualizations of relevant biological pathways and experimental workflows.

## **Chemical Structure and Physicochemical Properties**

**Glafenine hydrochloride** is the hydrochloride salt of Glafenine, a non-steroidal antiinflammatory drug (NSAID) belonging to the anthranilic acid class. Although it has been withdrawn from some markets due to adverse effects, its unique properties continue to be of interest for research, particularly in the context of cystic fibrosis.

#### Chemical Structure:

IUPAC Name: 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate hydrochloride

Molecular Formula: C19H17ClN2O4 · HCl

CAS Number: 65513-72-6



### Physicochemical Data Summary:

Property	Value
Molecular Weight	409.26 g/mol
Melting Point	165 °C
Solubility	Soluble in DMSO (≥ 60 mg/mL)
Purity	>98% (commercially available)
IC50 (ABCG2 inhibitor)	3.2 μΜ

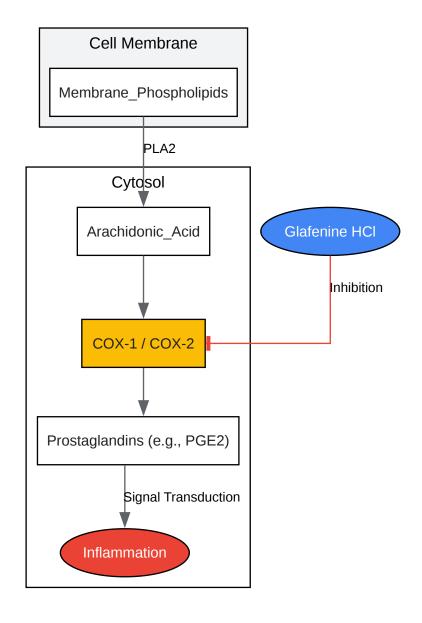
### **Mechanisms of Action**

**Glafenine hydrochloride** exhibits at least two distinct mechanisms of action: inhibition of cyclooxygenase (COX) enzymes and correction of the F508del-CFTR trafficking defect.

## **Inhibition of the Arachidonic Acid Pathway**

As a non-selective NSAID, **Glafenine hydrochloride** inhibits both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.





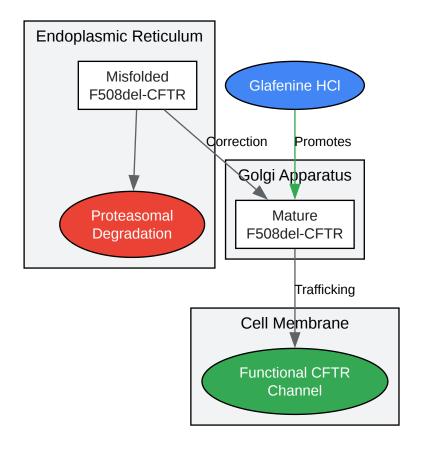
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Caption: Inhibition of the Arachidonic Acid Pathway by Glafenine HCl.

## **Correction of F508del-CFTR Trafficking**

**Glafenine hydrochloride** has been identified as a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This mutation leads to misfolding and degradation of the CFTR protein. Glafenine promotes the maturation and translocation of the mutant CFTR to the cell surface, thereby restoring its function as a chloride channel. This effect is mediated through the inhibition of the COX-2-mediated arachidonic acid pathway.





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Caption: Glafenine HCl-mediated correction of F508del-CFTR trafficking.

## **Experimental Protocols**

This section details the methodologies for key experiments used to characterize the properties and activities of **Glafenine hydrochloride**.

# High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the determination of Glafenine in pharmaceutical dosage forms and biological samples.

- Objective: To quantify the concentration of **Glafenine hydrochloride**.
- Instrumentation: A standard HPLC system with a UV detector.

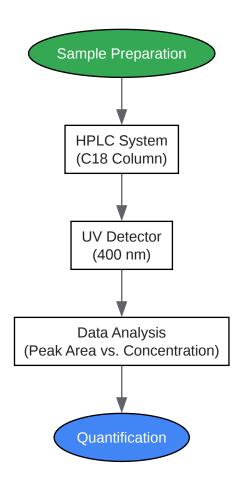






- Column: C18 Waters Symmetry column (250 mm × 4.6 mm i.d., 5 µm particle size).
- Mobile Phase: A mixture of methanol and 0.035 M phosphate buffer (50:50, v/v), with the pH adjusted to 4.5.
- Flow Rate: 1 mL/min.
- Detection: UV detection at 400 nm.
- Procedure:
  - Prepare a standard stock solution of **Glafenine hydrochloride** in the mobile phase.
  - Create a series of calibration standards by diluting the stock solution.
  - Prepare the sample by dissolving the dosage form or extracting the biological fluid.
  - Inject the standards and samples into the HPLC system.
  - Quantify the Glafenine concentration by comparing the peak area of the sample to the calibration curve.





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Caption: General workflow for HPLC analysis of Glafenine HCl.

## **Cell Proliferation and Clonogenic Assay**

These assays are used to assess the anti-proliferative effects of **Glafenine hydrochloride** on cell lines such as human aortic smooth muscle cells (haSMCs) and endothelial cells (ECs).

- Objective: To determine the effect of **Glafenine hydrochloride** on cell growth and colony formation.
- Materials:
  - haSMCs or ECs
  - Cell culture medium and supplements
  - Glafenine hydrochloride stock solution



- Tissue culture flasks or plates
- Procedure (Proliferation):
  - Seed cells in tissue culture flasks at a defined density.
  - After cell attachment, treat the cells with various concentrations of **Glafenine hydrochloride** (e.g., 10  $\mu$ M, 50  $\mu$ M, 100  $\mu$ M).
  - Incubate for a specified period (e.g., 4 days).
  - Harvest the cells and count the absolute cell number using a cell counter or hemocytometer.
- Procedure (Clonogenic):
  - Seed a low number of cells in culture plates.
  - Treat with Glafenine hydrochloride as in the proliferation assay.
  - Allow the cells to grow for an extended period (e.g., up to 20 days), with periodic retreatment.
  - Fix and stain the resulting colonies (e.g., with crystal violet).
  - o Count the number of colonies to determine the clonogenic survival.

### **Cellular Thermal Shift Assay (CETSA)**

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.

- Objective: To demonstrate the engagement of Glafenine hydrochloride with its target protein (e.g., COX-2).
- Materials:
  - Intact cells expressing the target protein



#### Glafenine hydrochloride

- Lysis buffer
- Equipment for heating, centrifugation, and protein analysis (e.g., Western blot)
- Procedure:
  - Treat intact cells with Glafenine hydrochloride or a vehicle control.
  - Heat the cell suspensions at a range of temperatures (e.g., 33-61 °C).
  - Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
  - Analyze the amount of soluble target protein remaining at each temperature by Western blot or another protein detection method.
  - Binding of Glafenine hydrochloride will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

### **Short-Circuit Current (Isc) Measurement**

This electrophysiological technique is used to measure ion transport across an epithelial monolayer and is a key assay for assessing CFTR function.

- Objective: To measure the effect of Glafenine hydrochloride on CFTR-mediated chloride secretion.
- Instrumentation: Ussing chamber system.
- Materials:
  - Polarized epithelial cell monolayers (e.g., CFBE410-) grown on permeable supports.
  - Glafenine hydrochloride.
  - CFTR activators (e.g., forskolin and genistein).



- CFTR inhibitor (e.g., CFTRinh-172).
- Procedure:
  - Mount the cell monolayer in the Ussing chamber.
  - Bathe the monolayer with appropriate physiological solutions.
  - Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current.
  - After a stable baseline is achieved, add Glafenine hydrochloride to the chamber.
  - Stimulate CFTR-mediated chloride secretion with forskolin and genistein and record the change in Isc.
  - Confirm that the observed current is CFTR-specific by adding a CFTR inhibitor and observing the subsequent inhibition of the current.

### Conclusion

Glafenine hydrochloride is a multifaceted compound with well-defined anti-inflammatory properties and a promising role as a corrector for certain CFTR mutations. The experimental protocols outlined in this guide provide a framework for the continued investigation of its chemical and biological characteristics. The dual mechanisms of action make it a valuable tool for researchers in the fields of inflammation, pain, and cystic fibrosis, and a subject of interest for future drug development efforts.

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